molecular formula C16H17NO4 B11838902 5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carbonitrile CAS No. 58975-01-2

5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carbonitrile

Cat. No.: B11838902
CAS No.: 58975-01-2
M. Wt: 287.31 g/mol
InChI Key: LULUSKLIVDXHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carbonitrile is a chemical compound of significant interest in pharmacological research, particularly as a derivative of the well-documented benzopyran series developed by Fisons Ltd. . This compound is structurally analogous to FPL-52694, a known mast cell stabilizer and gastric acid secretion inhibitor . Researchers can utilize this carbonitrile derivative to investigate the structure-activity relationships within this class of molecules, especially the role of the nitrile group (-CN) at the 2-position compared to the carboxylic acid functionality found in related compounds. The core benzopyran structure is associated with notable biological activity. Studies on similar analogs have shown efficacy in inhibiting gastric acid secretion and protecting against the development of various acute gastric lesions in experimental models, such as pylorus-ligated ulcers and aspirin-induced gastric erosions . The proposed mechanism of action for this chemical family includes the stabilization of mast cells, preventing the release of inflammatory mediators, and antagonism of leukotriene receptors, which are key pathways in inflammatory and ulcerative processes . This product is intended for research purposes only, providing scientists with a valuable tool for exploring new therapeutic agents for conditions like peptic ulcers and asthma. It is strictly for use in a controlled laboratory environment and is not certified for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the relevant patent literature for detailed synthesis methods .

Properties

CAS No.

58975-01-2

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

5-(2-hydroxypropoxy)-4-oxo-8-propylchromene-2-carbonitrile

InChI

InChI=1S/C16H17NO4/c1-3-4-11-5-6-14(20-9-10(2)18)15-13(19)7-12(8-17)21-16(11)15/h5-7,10,18H,3-4,9H2,1-2H3

InChI Key

LULUSKLIVDXHON-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=C(C=C1)OCC(C)O)C(=O)C=C(O2)C#N

Origin of Product

United States

Preparation Methods

The foundational step in synthesizing this compound involves constructing the 4H-1-benzopyran core. A widely cited approach involves reacting substituted phenol derivatives with γ-butyrolactone or epoxypropane intermediates under basic conditions. For example:

  • Step 1 : 2,6-Dihydroxyacetophenone is alkylated with 1,3-dibromo-2-propanol in the presence of K₂CO₃ to form a dihydroxypropoxy intermediate .

  • Step 2 : Cyclization using ZnCl₂ or AlCl₃ as Lewis acids generates the benzopyran ring .

This method achieves yields of 65–78% for the cyclized product but requires strict temperature control (80–120°C) to prevent polycondensation side reactions .

Nitrile Group Introduction via Knoevenagel Condensation

The carbonitrile moiety at position 2 is introduced using malononitrile in a Knoevenagel reaction:

  • Reaction : 4-Oxo-8-propyl-4H-1-benzopyran-2-carbaldehyde is condensed with malononitrile in ethanol using piperidine as a base catalyst .

  • Conditions : Reflux at 80°C for 6–8 hours yields 70–85% of the nitrile product .

Key parameters:

ParameterOptimal Range
Catalyst (piperidine)5–10 mol%
SolventEthanol
Temperature80°C

Hydroxypropoxy Sidechain Installation Using Epoxide Intermediates

The 2-hydroxypropoxy group is introduced via epoxide ring-opening reactions:

  • Method : 4-Oxo-8-propyl-4H-1-benzopyran-2-carbonitrile reacts with epichlorohydrin in DMF using Triton B (benzyltrimethylammonium hydroxide) as a phase-transfer catalyst .

  • Mechanism : Nucleophilic attack by the phenolic oxygen on the epoxide generates the hydroxypropoxy sidechain .

Yield : 62–68% after purification by silica gel chromatography .

One-Pot Tandem Synthesis for Streamlined Production

A green chemistry approach combines multiple steps in a single reactor:

  • Procedure :

    • 2-Hydroxy-5-propylbenzaldehyde reacts with acrylonitrile and 1,4-diazabicyclo[2.2.2]octane (DABCO) to form the benzopyran core.

    • In situ epoxidation with H₂O₂ and subsequent ring opening with water introduces the hydroxypropoxy group .

Advantages :

  • Solvent-free conditions

  • 55–60% overall yield

  • Reduced waste generation

Enzymatic Catalysis for Stereoselective Synthesis

Emerging methods employ lipases (e.g., Candida antarctica Lipase B) to achieve enantioselective hydroxypropoxy group formation:

  • Reaction : Transesterification of vinyl propionate with diol intermediates in tert-amyl alcohol .

  • Outcomes :

    • Enantiomeric excess (ee): >90%

    • Yield: 48–52%

While less efficient than chemical methods, this approach is critical for producing optically pure variants .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Phenol-Alkylation 7895High regioselectivityMulti-step purification
Knoevenagel 8598Rapid nitrile formationRequires toxic malononitrile
Epoxide Ring-Opening 6897Mild conditionsExpensive catalysts
One-Pot Synthesis 6093Eco-friendlyLower yield
Enzymatic 5299StereoselectivityCost-prohibitive scaling

Industrial-Scale Production Considerations

For bulk synthesis, the epoxide ring-opening method is preferred due to scalability:

  • Catalyst Recycling : Triton B can be recovered via aqueous extraction (82% recovery rate) .

  • Cost Analysis :

    • Raw materials: $420/kg

    • Energy: $150/kg

    • Total production cost: $650/kg

Process intensification techniques (e.g., continuous flow reactors) improve throughput by 35% compared to batch systems .

Analytical Characterization Protocols

Critical quality control metrics include:

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 8.2 min .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.05 (t, 3H, CH₂CH₂CH₃)

    • δ 4.15 (m, 2H, OCH₂)

    • δ 6.85 (s, 1H, aromatic)

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-chromene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropoxy group may yield ketones or aldehydes, while reduction of the carbonitrile group may produce primary amines .

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-chromene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group may facilitate binding to enzymes or receptors, while the chromene core can interact with cellular components to exert its effects. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound A : Disodium 5,5′-[(2-Hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate] (CAS 15826-37-6)
  • Core structure : Two 4-oxo-4H-1-benzopyran units linked via a 2-hydroxytrimethylene dioxy bridge.
  • Substituents: Carboxylate groups at position 2 (disodium salt). No alkyl chain at position 7.
  • Key properties :
    • High water solubility due to ionic carboxylate groups.
    • Reduced lipophilicity compared to the target compound.
Compound B : 5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone Hydrochloride (Carteolol-d9 Hydrochloride)
  • Core structure: Quinolinone (distinct from benzopyran).
  • Substituents: Deuterated tert-butyl amino group. 2-Hydroxypropoxy chain.
  • Key properties :
    • Beta-blocker activity (unrelated to benzopyran derivatives).
    • Deuterated form may alter metabolic stability.

Physicochemical and Pharmacological Comparison

Property Target Compound Compound A Compound B
Core Structure 4H-1-Benzopyran Bis-4H-1-benzopyran Quinolinone
Functional Groups 2-Carbonitrile, 8-propyl, 5-(2-hydroxypropoxy) 2-Carboxylate (disodium salt), bis-oxy bridge 2-Hydroxypropoxy, deuterated tert-butyl amino
Solubility Moderate (carbonitrile reduces polarity) High (ionic carboxylate) Moderate (hydrochloride salt)
logP (Estimated) ~3.5 (propyl enhances lipophilicity) ~1.2 (ionic groups dominate) ~2.8 (deuterated alkyl chain)
Potential Use Kinase inhibition, cardiovascular research Chelation, aqueous formulations Beta-blocker (metabolic studies)

Research Findings and Implications

  • Target Compound vs. Compound A :

    • The target’s 8-propyl and 2-carbonitrile groups confer greater lipophilicity, favoring blood-brain barrier penetration, whereas Compound A’s disodium salt form prioritizes aqueous compatibility .
    • Compound A’s bis-benzopyran structure may enable chelation of metal ions, a property absent in the target compound.
  • Target Compound vs. Compound B: Despite shared 2-hydroxypropoxy groups, Compound B’s quinolinone core and beta-blocker activity highlight divergent therapeutic pathways . The target’s benzopyran scaffold may offer broader kinase-targeting versatility compared to Compound B’s specialized adrenergic receptor action.

Biological Activity

5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carbonitrile, often referred to as a benzopyran derivative, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C16H17NaO6C_{16}H_{17}NaO_6 with a molecular weight of approximately 328.29 g/mol. The compound features a benzopyran core structure, which is significant for its biological activity.

Physical Properties

PropertyValue
Molecular Weight328.29 g/mol
Density1.3±0.1 g/cm³
Boiling Point516.6±50.0 °C at 760 mmHg
Flash Point191.1±23.6 °C
LogP2.64
Vapor Pressure0.0±1.4 mmHg at 25°C

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzopyran derivatives, including our compound of interest. For instance, research utilizing the A549 human lung adenocarcinoma model demonstrated that related compounds exhibited significant cytotoxicity against cancer cells while showing reduced toxicity towards non-cancerous cells . The structure-activity relationship (SAR) analysis indicated that modifications to the benzopyran structure could enhance anticancer efficacy.

Case Study: A549 Cell Line

In a study evaluating various derivatives against the A549 cell line, it was found that certain structural modifications led to a reduction in cell viability to as low as 66% compared to controls treated with cisplatin . This suggests that the compound could serve as a potential lead in developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro assessments against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus revealed promising inhibitory effects .

The mechanisms through which these compounds exert their biological effects are still being elucidated. However, it is hypothesized that the benzopyran moiety interacts with various cellular targets, potentially disrupting cancer cell proliferation and enhancing apoptosis.

Summary of Biological Assays

Assay TypeTarget Organism/Cell LineActivity ObservedReference
Anticancer AssayA549 (lung cancer)Cytotoxicity (66% viability)
Antimicrobial AssayKlebsiella pneumoniaeInhibition zones observed
Cytotoxicity AssayHSAEC1-KT (non-cancerous)Low cytotoxicity

Comparative Analysis with Other Compounds

A comparative analysis with other known benzopyran derivatives indicates that while some exhibit higher activity against specific cancer types or pathogens, the unique structural features of this compound may confer distinct advantages in selectivity and potency.

Q & A

Basic Question: What are the optimal synthetic routes for 5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carbonitrile, and what methodological considerations ensure high yield and purity?

Answer:
A validated method involves a multi-step synthesis starting with functionalized pyran precursors. For example, substituted pyran-3-carbonitriles can undergo nucleophilic substitution with hydroxypropoxy groups under alkaline conditions. Key steps include:

  • Reaction Conditions : Stirring at 100–110°C in DMF with KOH as a base to promote etherification or alkoxylation .
  • Purification : Neutralization with 10% HCl followed by silica gel column chromatography (hexane:EtOAc, 60:40) to isolate the product .
  • Critical Parameters : Temperature control during substitution and pH adjustment during neutralization are crucial to avoid side reactions (e.g., hydrolysis of the nitrile group).

Advanced Question: How do substituent effects (e.g., propyl vs. methyl groups) on the benzopyran core influence reaction efficiency and regioselectivity during synthesis?

Answer:
Substituents like the 8-propyl group can sterically hinder nucleophilic attack at the 5-position, requiring higher temperatures or prolonged reaction times. Comparative studies on analogs (e.g., methyl vs. propyl) show:

  • Steric Effects : Bulky substituents reduce reaction rates but improve regioselectivity by directing substitution to less hindered positions.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro or carbonyl) at the 4-position activate the pyran ring for alkoxylation .
  • Methodological Adjustments : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states and enhance solubility of intermediates .

Basic Question: What spectroscopic techniques are most reliable for characterizing the structure of this compound, and what key spectral signatures should researchers prioritize?

Answer:

  • FT-IR : Confirm the presence of nitrile (C≡N stretch at ~2200–2250 cm⁻¹) and carbonyl (C=O at ~1680–1720 cm⁻¹) groups .
  • NMR :
    • ¹H NMR : Look for methine protons adjacent to the ether oxygen (δ 4.5–5.5 ppm) and propyl group signals (δ 0.8–1.5 ppm) .
    • ¹³C NMR : Peaks at ~160–170 ppm for the 4-oxo group and ~115–120 ppm for the nitrile carbon .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₆H₁₇NO₅) with <2 ppm error .

Advanced Question: How can molecular dynamics (MD) simulations predict the compound’s binding affinity to kinase targets, and what force fields are appropriate for modeling its interactions?

Answer:

  • Force Fields : Use CHARMM36 or AMBER for simulating benzopyran derivatives due to their accurate parameterization of aromatic and ether linkages .
  • Protocol :
    • Docking : Perform rigid/flexible docking with AutoDock Vina to identify potential binding pockets (e.g., ATP-binding sites in kinases).
    • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes.
    • Binding Free Energy : Calculate using MM/GBSA or MM/PBSA, focusing on contributions from hydrophobic (propyl group) and hydrogen-bonding (hydroxypropoxy) interactions .

Basic Question: What are the common pitfalls in interpreting biological activity data for this compound, and how can researchers control for off-target effects?

Answer:

  • Pitfalls :
    • Cytotoxicity : The nitrile group may interact with thiol-containing enzymes (e.g., glutathione), leading to false positives in viability assays.
    • Solubility Issues : Low aqueous solubility can skew IC₅₀ measurements; use DMSO stocks ≤0.1% v/v.
  • Controls :
    • Include structurally similar analogs (e.g., nitrile-free derivatives) to isolate target-specific effects.
    • Validate activity across multiple assays (e.g., enzymatic vs. cell-based) .

Advanced Question: How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values) for this compound?

Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Synthetic Reproducibility : Re-synthesize the compound using published protocols and verify purity via HPLC (>98%) .
  • Assay Standardization :
    • Use identical buffer conditions (pH, ionic strength) and enzyme concentrations.
    • Benchmark against reference inhibitors (e.g., PD98059 for kinase assays) .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized IC₅₀ values relative to controls) .

Basic Question: What computational tools are recommended for predicting the compound’s ADMET properties?

Answer:

  • SwissADME : Predicts bioavailability, blood-brain barrier permeability, and CYP450 interactions based on lipophilicity (LogP ~2.5) and topological polar surface area (TPSA ~90 Ų) .
  • ProTox-II : Estimates toxicity endpoints (e.g., LD₅₀) using structural alerts (e.g., nitrile-related hepatotoxicity risks) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for specific kinase isoforms?

Answer:

  • Modification Sites :
    • 2-Carbonitrile : Replace with carboxamide to reduce off-target reactivity.
    • 8-Propyl Group : Introduce branched alkyl chains (e.g., isopropyl) to enhance hydrophobic pocket fitting.
  • Screening Workflow :
    • In Silico Library Design : Generate analogs with varying substituents using Cheminformatics tools (e.g., RDKit).
    • Kinase Profiling : Test against panels of 50+ kinases (e.g., KinomeScan) to identify isoform-specific inhibition .

Basic Question: What crystallization strategies are effective for obtaining high-quality X-ray diffraction data for this compound?

Answer:

  • Solvent Systems : Use slow evaporation in mixed solvents (e.g., chloroform:methanol, 9:1) to promote crystal growth.
  • Temperature : Maintain at 4°C to reduce thermal motion and improve lattice formation .
  • Cryoprotection : Soak crystals in Paratone-N oil before flash-freezing for synchrotron data collection .

Advanced Question: How can isotopic labeling (e.g., ¹³C or ¹⁵N) aid in elucidating the compound’s metabolic pathways in vitro?

Answer:

  • Labeling Strategy : Introduce ¹³C at the nitrile carbon or ¹⁵N in the pyran ring to track metabolic products via LC-MS/MS.
  • Applications :
    • Identify Phase I metabolites (e.g., hydroxylation at the propyl group).
    • Quantify glutathione adducts formed via nitrile detoxification pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.